molecular formula C8H8N2O B11713442 (4-Hydroxyanilino)acetonitrile CAS No. 28363-27-1

(4-Hydroxyanilino)acetonitrile

Cat. No.: B11713442
CAS No.: 28363-27-1
M. Wt: 148.16 g/mol
InChI Key: HEWSYZICBOZJRP-UHFFFAOYSA-N
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Description

(4-Hydroxyanilino)acetonitrile is an organic compound with the chemical formula C8H8N2O. It is characterized by the presence of a hydroxy group (-OH) attached to an aniline ring, which is further connected to an acetonitrile group (-CH2CN). This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyanilino)acetonitrile typically involves the condensation reaction between aniline and hydroxyacetonitrile. The reaction is carried out under controlled pH conditions, usually between 1.5 to 7, using a base catalyst . The molar ratio of aniline to hydroxyacetonitrile is maintained at approximately 1:1 to 1.3:1. The reaction is conducted at temperatures ranging from 70°C to 110°C .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous micro passage reactions. This method ensures high purity (over 98%) and yield (over 99.9%) of the product . The process is designed to be efficient and safe, minimizing the risk of polymerization and explosion under high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyanilino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of (4-Hydroxyanilino)acetonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Hydroxybenzenes: Compounds like hydroquinone and catechol share the hydroxy group on the aromatic ring.

    Aniline Derivatives: Compounds such as p-phenylenediamine and p-aminophenol have similar structural features.

Properties

CAS No.

28363-27-1

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(4-hydroxyanilino)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,6H2

InChI Key

HEWSYZICBOZJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC#N)O

Origin of Product

United States

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